molecular formula C19H18N2OS B2395888 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine CAS No. 896044-30-7

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine

Cat. No.: B2395888
CAS No.: 896044-30-7
M. Wt: 322.43
InChI Key: CGLAKNACPKDPPR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazine core.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a suitable thiol reacts with the pyridazine core in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution, electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)pyridazine: Lacks the methylbenzylthio group, making it less hydrophobic and potentially less bioactive.

    6-((3-Methylbenzyl)thio)pyridazine: Lacks the methoxyphenyl group, which may affect its electronic properties and reactivity.

    3-(2-Methoxyphenyl)-6-(phenylthio)pyridazine: Similar structure but with a phenylthio group instead of a methylbenzylthio group, which may influence its steric and electronic properties.

Uniqueness

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is unique due to the presence of both the methoxyphenyl and methylbenzylthio groups, which confer distinct electronic, steric, and hydrophobic properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-6-5-7-15(12-14)13-23-19-11-10-17(20-21-19)16-8-3-4-9-18(16)22-2/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLAKNACPKDPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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